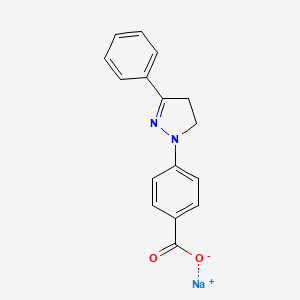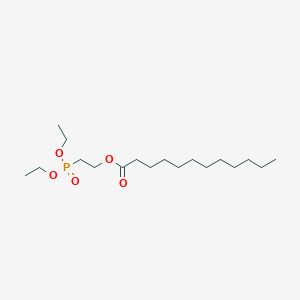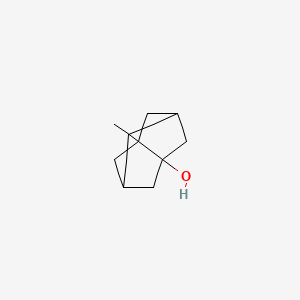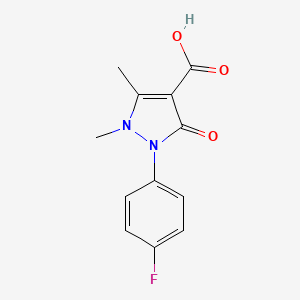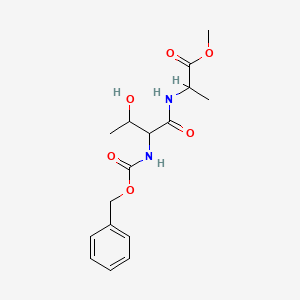
Alanine, N-benzyl methyl ester, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine, N-benzyl methyl ester, L- is an organic compound with the molecular formula C10H13NO2. It is a derivative of the amino acid alanine, where the amino group is substituted with a benzyl group and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Alanine, N-benzyl methyl ester, L- can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
In industrial settings, the production of Alanine, N-benzyl methyl ester, L- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Alanine, N-benzyl methyl ester, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Alanine, N-benzyl methyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Alanine, N-benzyl methyl ester, L- is employed in the production of fine chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of Alanine, N-benzyl methyl ester, L- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of alanine and benzyl alcohol. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Alanine, N-benzyl methyl ester, L- can be compared with other similar compounds such as:
Alanine methyl ester: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
Alanine ethyl ester: Similar to the methyl ester but with a slightly larger ethyl group, affecting its solubility and reactivity.
Phenylalanine methyl ester: Contains a phenyl group instead of a benzyl group, leading to different steric and electronic effects .
These comparisons highlight the unique properties of Alanine, N-benzyl methyl ester, L-, such as its increased hydrophobicity and reactivity due to the presence of the benzyl group.
特性
CAS番号 |
2483-53-6 |
|---|---|
分子式 |
C16H22N2O6 |
分子量 |
338.36 g/mol |
IUPAC名 |
methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O6/c1-10(15(21)23-3)17-14(20)13(11(2)19)18-16(22)24-9-12-7-5-4-6-8-12/h4-8,10-11,13,19H,9H2,1-3H3,(H,17,20)(H,18,22) |
InChIキー |
TYQCBAAOCMMFDK-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


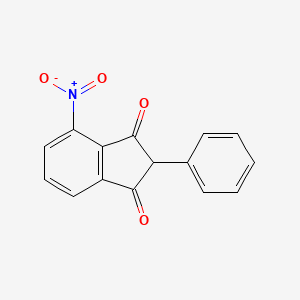
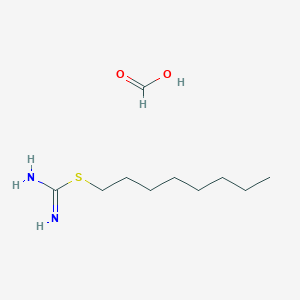
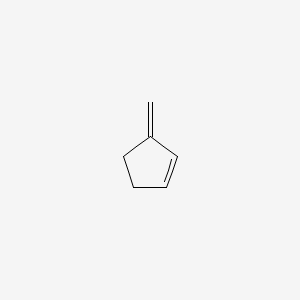
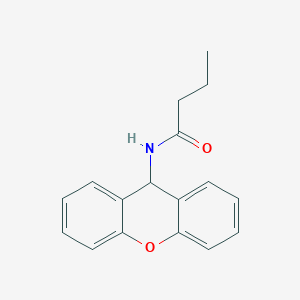
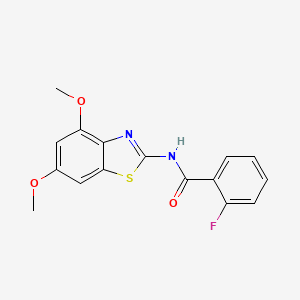

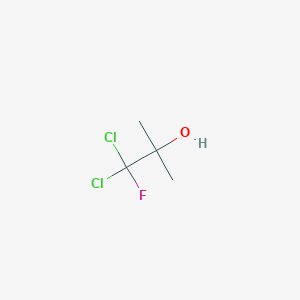
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

